2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole
Description
2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is a brominated imidazole derivative featuring a substituted phenyl ring. The core structure comprises a five-membered imidazole ring with a nitrogen-containing heterocycle, substituted at the 2-position with a 5-bromo-2-isopropoxyphenyl group.
- Molecular features: The bromine atom at the 5-position of the phenyl ring enhances lipophilicity and may influence electronic interactions. The isopropoxy group (–OCH(CH₃)₂) contributes steric bulk and modulates solubility.
- Synthetic routes: Likely synthesized via condensation of 5-bromo-2-isopropoxybenzaldehyde with an imidazole precursor, followed by cyclization under acidic or catalytic conditions .
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
2-(5-bromo-2-propan-2-yloxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C12H13BrN2O/c1-8(2)16-11-4-3-9(13)7-10(11)12-14-5-6-15-12/h3-8H,1-2H3,(H,14,15) |
InChI Key |
LYLCGHHODUFKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole typically involves the following steps:
Bromination: The starting material, 2-isopropoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Imidazole Formation: The brominated intermediate is then reacted with imidazole under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing substituent effects on physicochemical properties and applications:
Structural and Functional Insights:
Substituent Effects on Lipophilicity: The isopropoxy group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to propoxy (logP ~3.0) or methoxy analogs, enhancing membrane permeability .
Synthetic Complexity :
- Benzimidazole derivatives (e.g., ) require multi-step synthesis, including cyclization of o-phenylenediamine precursors, whereas simpler imidazoles (e.g., ) are accessible via direct alkylation .
Biological Activity Trends :
- Benzimidazoles (e.g., ) are prevalent in antiparasitic and anticancer agents due to their planar structure and DNA interaction.
- Fluorinated analogs (e.g., ) exhibit improved pharmacokinetics, as seen in kinase inhibitors like PD169316 and SB202190 .
Thermal and Spectral Properties :
Biological Activity
2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole typically involves two main steps:
- Bromination : The precursor, 2-isopropoxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
- Imidazole Formation : The brominated intermediate is reacted with imidazole under basic conditions, often using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Biological Activity
The biological activity of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole has been studied in various contexts, particularly in relation to its potential as a pharmacophore for drug development.
Antileishmanial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antileishmanial activity. For instance, a derivative similar to 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole demonstrated an IC50 value of 0.53 μM against Leishmania donovani intracellular amastigotes. In murine models, this compound resulted in a modest reduction in liver parasitemia, showcasing its potential for treating leishmaniasis .
The mechanism by which 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole exerts its biological effects involves interaction with specific molecular targets. The bromine atom and the imidazole ring are crucial for binding to active sites on enzymes or receptors, leading to modulation of biological pathways. This can result in either inhibition or activation depending on the target.
Structure-Activity Relationship (SAR)
The unique structure of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole, particularly the presence of the isopropoxy group, influences its lipophilicity and biological activity. Comparative studies with similar compounds have shown that variations in substituents can significantly alter potency and selectivity against various biological targets .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole | Antileishmanial | Not specified |
| 2-(5-Chloro-2-isopropoxyphenyl)-1H-imidazole | Antileishmanial | Not specified |
| 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole | Antileishmanial | Not specified |
| Compound 24c | Antileishmanial | 0.53 |
Case Studies
Several studies have highlighted the efficacy of imidazole-containing compounds in treating parasitic infections:
- A study demonstrated that increasing the length of alkyl chains in imidazole derivatives improved antileishmanial potency while also affecting toxicity against mammalian cells .
- Another investigation showed that compounds with imidazole groups were more potent than their triazole counterparts against intracellular L. donovani, indicating the significance of structural features in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
